molecular formula C20H22ClFN4O2 B213948 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide

2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide

Cat. No. B213948
M. Wt: 404.9 g/mol
InChI Key: YVJXCEDUKYVMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide, also known as CF33, is a small molecule inhibitor that has shown promising results in scientific research for the treatment of cancer.

Scientific Research Applications

2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide inhibits the activity of the protein HSP90, which is involved in the folding and stabilization of other proteins that are essential for cancer cell growth and survival. By inhibiting HSP90, 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide disrupts the activity of these other proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide has been found to have a low toxicity profile in both in vitro and in vivo studies. It has also been shown to have minimal effects on normal cell growth and survival. 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide has several advantages for lab experiments, including its low toxicity profile and ability to target multiple cancer cell types. However, 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

For 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide research include further preclinical and clinical studies, as well as exploration of its potential use in other diseases or conditions.

Synthesis Methods

2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide can be synthesized using a multistep process that involves the reaction of 2-chloro-4-fluorobenzaldehyde with piperidine, followed by the reaction of the resulting compound with hydrazinecarboxamide and phenyl isocyanate. The final product is obtained through purification and crystallization processes.

properties

Product Name

2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide

Molecular Formula

C20H22ClFN4O2

Molecular Weight

404.9 g/mol

IUPAC Name

1-[[1-[(2-chloro-4-fluorophenyl)methyl]piperidine-4-carbonyl]amino]-3-phenylurea

InChI

InChI=1S/C20H22ClFN4O2/c21-18-12-16(22)7-6-15(18)13-26-10-8-14(9-11-26)19(27)24-25-20(28)23-17-4-2-1-3-5-17/h1-7,12,14H,8-11,13H2,(H,24,27)(H2,23,25,28)

InChI Key

YVJXCEDUKYVMAP-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NNC(=O)NC2=CC=CC=C2)CC3=C(C=C(C=C3)F)Cl

Canonical SMILES

C1CN(CCC1C(=O)NNC(=O)NC2=CC=CC=C2)CC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.